molecular formula C19H17NO6 B3719203 2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid

2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid

Cat. No.: B3719203
M. Wt: 355.3 g/mol
InChI Key: ALAGCPSNHWQUSB-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-24-11-7-14-18(17(8-11)26-3)12(19(22)23)9-13(20-14)10-4-5-15(21)16(6-10)25-2/h4-9,21H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAGCPSNHWQUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CC(=N2)C3=CC(=C(C=C3)O)OC)C(=O)O)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, methoxy, and carboxylic acid groups through various chemical reactions. For instance, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Subsequent steps may include:

    Hydroxylation: Introduction of the hydroxy group using reagents like hydrogen peroxide or other oxidizing agents.

    Methoxylation: Introduction of methoxy groups through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and pressure conditions are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a dihydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a quinoline ketone, while reduction of the quinoline core yields a dihydroquinoline derivative.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and binding affinity. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

    4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer activities.

    2-Methoxyphenol derivatives: Studied for their antioxidant and therapeutic potential.

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid is unique due to its combination of functional groups and the quinoline core, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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